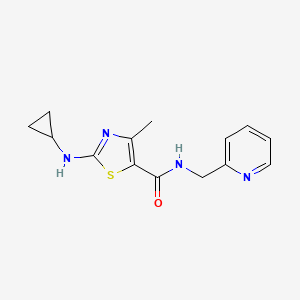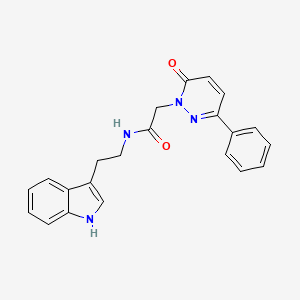![molecular formula C19H14F4N2O2 B4504658 6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one](/img/structure/B4504658.png)
6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one
Vue d'ensemble
Description
6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Applications De Recherche Scientifique
6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical agent due to its biological activity.
Biological Research: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of Substituents: The 4-fluoro-2-methoxyphenyl and 3-(trifluoromethyl)benzyl groups can be introduced via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyridazinone core.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Mécanisme D'action
The mechanism of action for compounds like 6-(4-fluoro-2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways would depend on the compound’s structure and the biological system it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-fluorophenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one
- 6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]pyridazin-3(2H)-one
Uniqueness
The presence of both the 4-fluoro-2-methoxyphenyl and 3-(trifluoromethyl)benzyl groups may confer unique biological activity or chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
6-(4-fluoro-2-methoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4N2O2/c1-27-17-10-14(20)5-6-15(17)16-7-8-18(26)25(24-16)11-12-3-2-4-13(9-12)19(21,22)23/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCPFLCBVXAEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11,13-dimethyl-6-piperidin-1-yl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B4504575.png)
methanone](/img/structure/B4504578.png)
![N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4504585.png)

![N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4504603.png)
![1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B4504605.png)

![5-chloro-4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B4504614.png)

![N-[4-(dimethylamino)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4504630.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)butanamide](/img/structure/B4504639.png)
![2-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4504650.png)
![N-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B4504653.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4504661.png)
